molecular formula C8H7F3O B8011680 2,2-Difluoro-2-(2-fluorophenyl)ethanol

2,2-Difluoro-2-(2-fluorophenyl)ethanol

Cat. No.: B8011680
M. Wt: 176.14 g/mol
InChI Key: XPWFTORDCSZNQQ-UHFFFAOYSA-N
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Description

2,2-Difluoro-2-(2-fluorophenyl)ethanol is an organic compound with the chemical formula C8H7F3O. It appears as a colorless liquid with a special pungent odor. This compound is notable for its unique structure, which includes both difluoro and fluorophenyl groups, making it a valuable intermediate in various chemical syntheses .

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production of 2,2-difluoro-2-(2-fluorophenyl)ethanol typically involves large-scale reactions using the above-mentioned methods. The choice of method depends on the availability of raw materials and the desired purity of the final product .

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert it into simpler alcohols or hydrocarbons.

    Substitution: It can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Lithium aluminum hydride and sodium borohydride are frequently used reducing agents.

    Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products

Scientific Research Applications

2,2-Difluoro-2-(2-fluorophenyl)ethanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,2-difluoro-2-(2-fluorophenyl)ethanol exerts its effects involves its interaction with various molecular targets. The presence of fluorine atoms enhances its lipophilicity and hydrogen bond donor capabilities, allowing it to modulate the activity of enzymes and receptors. This compound can form stable bioisosteres for alcohol, ether, thiol, amine, and amide pharmacophores, thereby influencing drug target affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2-Difluoro-2-(2-fluorophenyl)ethanol is unique due to the ortho position of the fluorine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can lead to different pharmacokinetic and pharmacodynamic properties compared to its para-substituted analog .

Properties

IUPAC Name

2,2-difluoro-2-(2-fluorophenyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3O/c9-7-4-2-1-3-6(7)8(10,11)5-12/h1-4,12H,5H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPWFTORDCSZNQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(CO)(F)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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